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Compound of Interest

Compound Name: 2,4-Dimethyl-3-hexanol

Cat. No.: B075874 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the secondary

alcohol 2,4-Dimethyl-3-hexanol (CAS No. 13432-25-2).[1] This document is intended for

researchers, scientists, and professionals in drug development and analytical chemistry,

offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics. The information presented herein is crucial for the accurate

identification, characterization, and quality control of this compound in a laboratory setting.

Chemical Structure and Properties
IUPAC Name: 2,4-Dimethyl-3-hexanol

Synonyms: 2,4-Dimethylhexan-3-ol

Molecular Formula: C₈H₁₈O[1]

Molecular Weight: 130.23 g/mol [1]

Chemical Structure:

Spectroscopic Data
The following sections present the key spectral data for 2,4-Dimethyl-3-hexanol, organized for

clarity and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a

molecule. While specific high-resolution spectra with assigned peaks for 2,4-Dimethyl-3-
hexanol are not readily available in public databases, the expected chemical shifts and

multiplicities can be predicted based on its structure and general principles of NMR

spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for 2,4-Dimethyl-3-hexanol

Protons
Chemical Shift (δ,
ppm) (Predicted)

Multiplicity Integration

-OH 0.5 - 5.0 Singlet (broad) 1H

-CH(OH)- 3.3 - 3.6 Multiplet 1H

-CH(CH₃)- (at C4) 1.5 - 1.8 Multiplet 1H

-CH(CH₃)- (at C2) 1.6 - 1.9 Multiplet 1H

-CH₂- 1.2 - 1.5 Multiplet 2H

-CH₃ (at C2) 0.8 - 1.0 Doublet 3H

-CH₃ (at C4) 0.8 - 1.0 Doublet 3H

-CH₃ (terminal) 0.8 - 1.0 Triplet 3H

Table 2: Predicted ¹³C NMR Spectral Data for 2,4-Dimethyl-3-hexanol
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Carbon Chemical Shift (δ, ppm) (Predicted)

-C(OH)- 75 - 85

-C(CH₃)- (at C4) 40 - 50

-C(CH₃)- (at C2) 30 - 40

-CH₂- 25 - 35

-CH₃ (at C2) 15 - 25

-CH₃ (at C4) 15 - 25

-CH₃ (terminal) 10 - 20

Infrared (IR) Spectroscopy
The IR spectrum of 2,4-Dimethyl-3-hexanol is characterized by a prominent broad absorption

band corresponding to the O-H stretching vibration, which is typical for alcohols. The spectrum

also displays strong C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for 2,4-Dimethyl-3-hexanol

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3360 Strong, Broad O-H Stretch Alcohol

2960 - 2870 Strong C-H Stretch Alkane

1465 Medium C-H Bend Alkane

1380 Medium C-H Bend Alkane

~1100 Strong C-O Stretch Secondary Alcohol

Data is based on typical values for secondary alcohols and available spectral information.

Mass Spectrometry (MS)
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Electron ionization mass spectrometry of 2,4-Dimethyl-3-hexanol results in fragmentation of

the parent molecule. The mass spectrum is characterized by the absence or very low intensity

of the molecular ion peak (m/z 130) and the presence of several key fragment ions.

Table 4: Major Fragment Ions in the Mass Spectrum of 2,4-Dimethyl-3-hexanol

m/z Relative Intensity (%) Possible Fragment

43 100 [C₃H₇]⁺

73 95 [CH(OH)CH(CH₃)₂]⁺

45 70 [C₂H₅O]⁺

55 65 [C₄H₇]⁺

57 60 [C₄H₉]⁺

27 55 [C₂H₃]⁺

29 50 [C₂H₅]⁺

70 45 [M - H₂O]⁺·

87 40 [M - C₃H₇]⁺

115 10 [M - CH₃]⁺

Data obtained from the NIST WebBook.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.

These protocols are based on standard analytical techniques for liquid alcohol samples.

NMR Spectroscopy
Sample Preparation: A sample of 2,4-Dimethyl-3-hexanol (approximately 10-20 mg for ¹H

NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., 0.6-0.7 mL of

chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) is added as an internal standard (0 ppm).
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Instrumentation: A high-resolution NMR spectrometer (e.g., Varian CFT-20 or equivalent)

operating at a field strength of 300 MHz or higher is used.[1]

¹H NMR Acquisition:

A standard one-pulse sequence is utilized.

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-

noise ratio.

Data is processed with Fourier transformation, phasing, and baseline correction. Chemical

shifts are referenced to the TMS signal.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is employed to simplify the spectrum.

The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220

ppm).

A larger number of scans (e.g., 1024 or more) and a relaxation delay are used to ensure

accurate integration of all carbon signals.

Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample, a single drop of 2,4-Dimethyl-3-hexanol is
placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of

an FTIR spectrometer. Alternatively, a solution can be prepared by dissolving the sample in a

suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) and placing it in a

liquid transmission cell.[2]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/98257
https://www.benchchem.com/product/b075874?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C13432252&Type=IR-SPEC&Index=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition:

A background spectrum of the clean ATR crystal or the solvent-filled cell is recorded.

The sample spectrum is then acquired over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 2,4-Dimethyl-3-hexanol in a volatile organic solvent

(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a

gas chromatograph (GC-MS) for separation from any impurities.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

used.

Data Acquisition:

The sample is vaporized and then bombarded with a beam of high-energy electrons

(typically 70 eV) to induce ionization and fragmentation.

The resulting positively charged ions are accelerated and separated based on their mass-

to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.

The GC is programmed with a suitable temperature gradient to ensure good separation of

the analyte.

Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of 2,4-
Dimethyl-3-hexanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b075874#spectral-data-of-2-4-dimethyl-3-hexanol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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